Prostaglandin D1-d4

LC-MS/MS GC-MS Quantitative Analysis

Prostaglandin D1-d4 (PGD1-d4) is a stable isotope-labeled analog of Prostaglandin D1, featuring four deuterium atoms substituted at the 3, 3′, 4, and 4′ positions of the alkyl chain. This deuterated derivative is specifically synthesized to serve as an internal standard for the accurate quantification of Prostaglandin D1 (PGD1) in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C20H30D4O5
Molecular Weight 358.5
Cat. No. B1164631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin D1-d4
SynonymsPGD1-d4
Molecular FormulaC20H30D4O5
Molecular Weight358.5
Structural Identifiers
SMILESCCCCC[C@H](O)/C=C/[C@H]1C(C[C@H](O)[C@@H]1CCCC([2H])(C([2H])([2H])CC(O)=O)[2H])=O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2
InChIKeyCIMMACURCPXICP-VRXRJXMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin D1-d4: A Deuterated Internal Standard for Quantitative LC-MS/MS and GC-MS Analysis of PGD1


Prostaglandin D1-d4 (PGD1-d4) is a stable isotope-labeled analog of Prostaglandin D1, featuring four deuterium atoms substituted at the 3, 3′, 4, and 4′ positions of the alkyl chain [1]. This deuterated derivative is specifically synthesized to serve as an internal standard for the accurate quantification of Prostaglandin D1 (PGD1) in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound exhibits identical physicochemical behavior to its non-deuterated counterpart, PGD1, in chromatographic separations, but is readily distinguishable by mass spectrometry due to a +4 Da mass shift (m/z 358.5 vs 354.5 for unlabeled PGD1) .

Why Prostaglandin D1-d4 Cannot Be Replaced by Unlabeled PGD1, PGD2-d4, or PGF2α-d4 for Precise Analytical Workflows


In quantitative mass spectrometry, the use of a non-deuterated analog as an internal standard introduces significant analytical error due to the inability to chromatographically resolve and independently monitor the analyte and internal standard, a challenge known as ion suppression or enhancement effects [1]. Substituting a different deuterated prostaglandin, such as PGD2-d4 or PGF2α-d4, is equally problematic because these compounds possess different chemical structures, leading to distinct ionization efficiencies, matrix effects, and retention times compared to the target analyte PGD1 [2]. This mismatch compromises the accuracy, precision, and reproducibility of the assay, rendering the resulting quantitative data unreliable for biological interpretation or cross-study comparison [3].

Quantitative Evidence for Prostaglandin D1-d4: Comparative Data Against Non-Deuterated PGD1, PGD2, and Other Deuterated Analogs


Mass Spectrometric Differentiation: PGD1-d4 Provides a +4 Da Shift for Baseline Resolution from PGD1

The core differentiation of PGD1-d4 is its mass shift of +4 Da relative to unlabeled PGD1, achieved via substitution of four hydrogen atoms with deuterium at positions 3, 3′, 4, and 4′ [1]. This mass difference enables complete chromatographic co-elution of the analyte (PGD1) and internal standard (PGD1-d4), while allowing for distinct detection in the mass spectrometer via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . In contrast, use of unlabeled PGD1 as an internal standard provides no mass distinction, leading to signal overlap and inability to correct for matrix-induced ion suppression [2].

LC-MS/MS GC-MS Quantitative Analysis Stable Isotope Dilution

Biological Activity: PGD1-d4 Preserves the Platelet Anti-Aggregatory Potency of PGD1

PGD1-d4 is biologically indistinguishable from its unlabeled counterpart. The parent compound, PGD1, inhibits ADP-induced platelet aggregation in human samples with an IC50 of 320 ng/mL [1]. This activity is approximately 10-fold weaker than that of the related prostanoid PGD2 [1]. The deuterium labeling does not alter the compound's pharmacological profile, a property critical for its use as a tracer in metabolic studies .

Platelet Aggregation ADP-Induced Aggregation Cardiovascular Research Hemostasis

Vascular Activity: PGD1 Elicits Both Contractile and Relaxant Responses in Human Pial Arteries

In functional assays using isolated human pial arteries, PGD1 induces a dual vascular response characterized by both contractile and relaxant phases [1]. This biphasic activity distinguishes PGD1 from other prostanoids like PGF2α, which is a pure vasoconstrictor in this vascular bed [2]. The deuterated form, PGD1-d4, is expected to exhibit identical vascular activity, enabling its use as a tool to trace the parent compound's mechanism in complex biological systems [1].

Vascular Biology Cerebral Circulation Prostanoid Receptors Ex Vivo Pharmacology

Solubility Profile: PGD1-d4 Offers High Solubility in DMF and DMSO for Versatile Sample Preparation

PGD1-d4 is formulated as a solution in methyl acetate, but its solubility profile in common laboratory solvents is well-characterized . It exhibits high solubility in dimethylformamide (DMF, >100 mg/mL), dimethyl sulfoxide (DMSO, >50 mg/mL), and ethanol (>75 mg/mL), while showing more limited solubility in phosphate-buffered saline (PBS, pH 7.2, >5 mg/mL) [1]. This profile is consistent with the solubility behavior of other D-series prostaglandins like PGD2 [1].

Solubility Sample Preparation Analytical Chemistry Stock Solution

Purity Specification: PGD1-d4 is Supplied at ≥99% Deuterated Forms for Reliable Quantitation

Commercial sources of PGD1-d4 specify a purity of ≥99% for the deuterated forms (d1-d4), ensuring minimal contribution from unlabeled or partially labeled species [1]. This high isotopic enrichment is critical for minimizing background signal in the analyte channel and ensuring accurate quantification at low concentrations [2].

Purity Quality Control Analytical Standard Certificate of Analysis

Stability: PGD1-d4 is Stable for ≥2 Years When Stored at -20°C

PGD1-d4 demonstrates long-term stability when stored under recommended conditions at -20°C, with a documented shelf life of at least 2 years [1]. This stability profile is comparable to other prostaglandin internal standards and supports the feasibility of bulk procurement and long-term project planning [1].

Stability Storage Long-term Storage Laboratory Management

Optimal Application Scenarios for Prostaglandin D1-d4 in Academic, Biotech, and Pharmaceutical Settings


LC-MS/MS Quantification of PGD1 in Cell Culture Media and Biological Fluids

PGD1-d4 is ideally suited as an internal standard for the development and validation of LC-MS/MS methods aimed at quantifying endogenous or exogenously added PGD1 in complex matrices such as cell culture supernatants, plasma, serum, or tissue homogenates [1]. Its co-elution and +4 Da mass shift effectively correct for matrix-induced ion suppression, ensuring high accuracy and precision across a wide dynamic range [2].

Metabolic Tracing Studies of the Dihomo-γ-linolenic Acid (DGLA) Pathway

Since PGD1 is the theoretical D-series metabolite of DGLA and has not been isolated as a natural product [1], PGD1-d4 serves as a critical tool for tracing and confirming the existence and flux of this metabolic pathway in cellular systems. By spiking PGD1-d4 into cell cultures or enzyme assays, researchers can monitor its conversion to downstream metabolites, providing direct evidence of pathway activity [2].

Investigating PGD1-Mediated Platelet Inhibition in Cardiovascular Research

For studies exploring the role of PGD1 in platelet aggregation and hemostasis, PGD1-d4 can be used as an internal standard to accurately measure PGD1 levels in platelet-rich plasma or whole blood samples [1]. The well-defined IC50 of 320 ng/mL against ADP-induced aggregation [2] provides a quantitative benchmark for correlating concentration with functional effect.

Ex Vivo Pharmacology Studies in Isolated Human Pial Arteries

Given PGD1's unique biphasic (contractile/relaxant) effect on human pial arteries [1], PGD1-d4 can be employed as an internal standard in analytical methods supporting ex vivo vascular reactivity studies. This enables precise correlation between tissue bath concentrations of PGD1 and the resulting vascular tension changes, facilitating mechanistic investigations into cerebrovascular regulation [1].

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